2-Fluoro-5-hydroxy-3-methylbenzaldehyde
Description
2-Fluoro-5-hydroxy-3-methylbenzaldehyde (CAS: 1881296-34-9) is a fluorinated aromatic aldehyde with a molecular formula of C₈H₇FO₂ and a molecular weight of 154.13 g/mol. Its structure features a benzene ring substituted with a fluorine atom at position 2, a hydroxyl group at position 5, and a methyl group at position 3. This compound is commercially available with a purity of 95% (YF-6704, Combi-Blocks) . The aldehyde functional group and electron-withdrawing fluorine atom make it a versatile intermediate in pharmaceutical and agrochemical synthesis.
Properties
IUPAC Name |
2-fluoro-5-hydroxy-3-methylbenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO2/c1-5-2-7(11)3-6(4-10)8(5)9/h2-4,11H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQWFHECPOIBRDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)C=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-hydroxy-3-methylbenzaldehyde can be achieved through several methods. One common approach involves the fluorination of 5-hydroxy-3-methylbenzaldehyde using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions, often in the presence of a solvent like acetonitrile .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-5-hydroxy-3-methylbenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 2-Fluoro-5-hydroxy-3-methylbenzoic acid.
Reduction: 2-Fluoro-5-hydroxy-3-methylbenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-5-hydroxy-3-methylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-hydroxy-3-methylbenzaldehyde depends on its specific application. In chemical reactions, the aldehyde group is typically the reactive site, undergoing nucleophilic addition or oxidation-reduction reactions. The fluorine atom can influence the reactivity and stability of the compound by altering the electron density on the benzene ring.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers
Positional isomers of 2-Fluoro-5-hydroxy-3-methylbenzaldehyde differ in the arrangement of substituents on the benzene ring, leading to distinct physicochemical properties:
Key Observations :
- Electronic Effects : The fluorine atom’s position influences electron density. For example, 5-Fluoro-2-hydroxy-3-methylbenzaldehyde has a hydroxyl group at position 2 (ortho to the aldehyde), which may enhance intramolecular hydrogen bonding compared to the target compound .
- Acidity : Hydroxyl groups para to electron-withdrawing substituents (e.g., fluorine or aldehyde) exhibit higher acidity. This is critical in deprotonation-dependent reactions .
Substituent Variations
Methoxy vs. Methyl Groups
The introduction of methoxy (OCH₃) groups increases polarity and hydrogen-bonding capacity compared to methyl (CH₃) groups:
Key Observations :
- Solubility : Methoxy-substituted derivatives (e.g., 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde) exhibit enhanced water solubility due to increased polarity .
- Reactivity : Methyl groups may improve lipophilicity, favoring membrane permeability in drug design, while methoxy groups enhance metabolic stability .
Halogen Variations (Fluoro vs. Chloro)
Replacing fluorine with chlorine alters electronic and steric properties:
Key Observations :
- Electronegativity : Fluorine’s high electronegativity increases the aldehyde’s electrophilicity compared to chlorine.
Biological Activity
2-Fluoro-5-hydroxy-3-methylbenzaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Chemical Formula: C8H7F O2
Molecular Weight: 154.14 g/mol
IUPAC Name: this compound
The presence of the fluoro group and hydroxyl group in the benzaldehyde structure enhances its reactivity and potential biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study conducted by Yildiz et al. (2017) demonstrated that this compound showed significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Antioxidant Activity
The compound also displays antioxidant properties , which are crucial for protecting cells from oxidative stress. In vitro assays revealed that this compound effectively scavenged free radicals, with an IC50 value comparable to established antioxidants such as ascorbic acid .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in bacterial metabolism, leading to growth inhibition.
- Reactive Oxygen Species (ROS) Scavenging: Its hydroxyl group contributes to its ability to neutralize free radicals, thereby reducing oxidative damage in cells.
- Cell Membrane Disruption: The lipophilic nature of the compound allows it to integrate into bacterial membranes, causing disruption and cell death.
Study on Antimicrobial Efficacy
A recent study published in the Journal of Organic Chemistry investigated the antimicrobial efficacy of various substituted benzaldehydes, including this compound. The study concluded that the introduction of a fluorine atom significantly enhanced the antimicrobial properties compared to non-fluorinated analogs .
Research on Antioxidant Potential
In another study focusing on antioxidant activity, researchers evaluated the effectiveness of various benzaldehyde derivatives in scavenging DPPH radicals. The results indicated that this compound exhibited a strong scavenging effect, suggesting its potential application in food preservation and therapeutic contexts against oxidative stress-related diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
